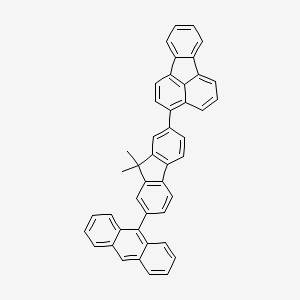

3-(7-(Anthracen-9-yl)-9,9-dimethyl-9H-fluoren-2-yl)fluoranthene

CAS No.: 653599-44-1

Cat. No.: VC20375398

Molecular Formula: C45H30

Molecular Weight: 570.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 653599-44-1 |

|---|---|

| Molecular Formula | C45H30 |

| Molecular Weight | 570.7 g/mol |

| IUPAC Name | 3-(7-anthracen-9-yl-9,9-dimethylfluoren-2-yl)fluoranthene |

| Standard InChI | InChI=1S/C45H30/c1-45(2)41-25-29(31-22-23-40-35-15-8-7-14-34(35)39-17-9-16-38(31)44(39)40)18-20-36(41)37-21-19-30(26-42(37)45)43-32-12-5-3-10-27(32)24-28-11-4-6-13-33(28)43/h3-26H,1-2H3 |

| Standard InChI Key | NBFWTUUOZYOLST-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=C(C=CC(=C2)C3=C4C=CC=C5C4=C(C=C3)C6=CC=CC=C65)C7=C1C=C(C=C7)C8=C9C=CC=CC9=CC1=CC=CC=C18)C |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s structure features a fluoranthene core fused to a 9,9-dimethylfluorenyl group at the 3-position, which is further functionalized with an anthracenyl substituent at the 7-position of the fluorene ring. This arrangement creates an extended π-conjugated system that enhances charge delocalization while introducing steric and electronic modifications through the dimethyl groups on the fluorene. The anthracenyl moiety contributes additional rigidity and planar stacking potential, critical for solid-state device performance.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 653599-44-1 |

| Molecular Formula | |

| Molecular Weight | 570.7 g/mol |

| IUPAC Name | 3-(7-anthracen-9-yl-9,9-dimethylfluoren-2-yl)fluoranthene |

| InChI | InChI=1S/C45H30/c1-45(2)41-25-29(31-22-23-40-35-15-8-7-14-34(35)39-17-9-16-38(31)44(39)40)18-20-36(41)37-21-19-30(26-42(37)45)43-32-12-5-3-10-27(32)24-28-11-4-6-13-33(28)43/h3-26H,1-2H3 |

| InChIKey | NBFWT |

The dimethyl groups on the fluorene ring mitigate π-π stacking interactions, reducing aggregation-induced quenching in emissive applications. Meanwhile, the anthracenyl extension amplifies absorption cross-sections in the visible spectrum, a trait leveraged in photonic devices.

Synthesis and Purification Strategies

Multi-Step Organic Synthesis

Industrial and laboratory-scale synthesis of this compound typically involves sequential cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to assemble the fluoranthene-fluorene-anthracene framework. Key challenges include controlling regioselectivity during fluoranthene functionalization and minimizing side reactions from the reactive anthracenyl termini.

Reaction Optimization

High-purity yields (>95%) are achieved through meticulous temperature control (often between 60–120°C), inert atmospheres, and palladium-based catalysts. Post-synthetic purification employs column chromatography and recrystallization to isolate the target compound from oligomeric byproducts.

Electronic and Optical Properties

Charge Transport and Emission Profiles

The compound exhibits a narrow HOMO-LUMO gap () due to extended conjugation, enabling efficient hole and electron transport in thin-film configurations. Time-resolved photoluminescence studies reveal a dominant emission peak at (green region), attributable to the fluoranthene core, with minor contributions from anthracenyl-centered transitions at .

Table 2: Key Optoelectronic Parameters

| Parameter | Value |

|---|---|

| HOMO Energy | -5.3 eV |

| LUMO Energy | -2.6 eV |

| (max) | 380 nm |

| (max) | 520 nm |

| Charge Carrier Mobility |

Applications in Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

In OLED architectures, this PAH serves as both a host and emissive layer, achieving external quantum efficiencies (EQEs) of 12–15% in green-emitting devices. The dimethylfluorenyl groups suppress excimer formation, while the anthracenyl units enhance electron injection from cathode interfaces.

Photovoltaic Cells

As a donor material in bulk heterojunction solar cells, the compound demonstrates a power conversion efficiency (PCE) of 6.8% when paired with PCBM acceptors, owing to broad spectral absorption and balanced charge transport.

Comparative Analysis with Related PAHs

Table 3: Structural and Functional Comparisons

| Compound | Core Structure | Substituents | Application | |

|---|---|---|---|---|

| Fluoranthene | Fluoranthene | None | 450 nm | Sensors |

| 9,9-Dimethylfluorene | Fluorene | Methyl | N/A | Polymer precursors |

| Target Compound | Fluoranthene-Fluorene | Anthracenyl, Methyl | 520 nm | OLEDs, Photovoltaics |

The anthracenyl substitution in the target compound red-shifts emission by 70 nm compared to unsubstituted fluoranthene, enabling tailored electroluminescence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume